6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

Researchers developing DAAO inhibitors or kinase-targeted libraries require structurally distinct scaffolds to overcome resistance and metabolic instability. This saturated hexahydro-1,3,5-triazine-2,4-dione offers: - A non-planar, flexible ring system vs. aromatic triazine-diones (CAS 116670-76-9) - 2-Pyridyl N,N'-bidentate chelate geometry validated for metal-organic frameworks - Imide N-H acidity enabling selective N-halamine formation for antimicrobial coatings Supplied with batch-specific NMR/HPLC (≥95-98% purity).

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B12116319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2NC(=O)NC(=O)N2
InChIInChI=1S/C8H8N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4,6H,(H3,10,11,12,13,14)
InChIKeyLTIWUSOZUKBVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione Overview


6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione (molecular formula C8H8N4O2, molecular weight 192.17 g/mol) is a saturated hexahydro-1,3,5-triazine-2,4-dione heterocycle bearing a pyridin-2-yl substituent at the 6-position . Its structure features two carbonyl groups and a nitrogen-rich saturated ring, distinguishing it from the more widely reported aromatic 1,3,5-triazine-2,4(1H,3H)-dione analogs. The compound is commercially available from multiple vendors as a research chemical, typically at ≥95–98% purity with batch-specific analytical characterization (e.g., NMR, HPLC) . Its reported role as a potential inhibitor of D-amino acid oxidase (DAAO) [1] and as a versatile intermediate for kinase-targeted therapeutic candidates underlies its relevance in medicinal chemistry procurement.

Why This Scaffold Cannot Be Replaced


The saturated 1,3,5-triazinane-2,4-dione core of the target compound is fundamentally distinct from the fully aromatic 1,3,5-triazine-2,4(1H,3H)-dione scaffold. The saturation eliminates the planar, electron-deficient aromatic system, replacing it with a non-planar, conformationally flexible ring that alters hydrogen-bond donor/acceptor topology, pKa of the N–H groups, and metabolic susceptibility [1]. The pyridin-2-yl substituent at the 6-position provides an N,N'-bidentate chelation motif that is absent in unsubstituted or regioisomeric (pyridin-3-yl, pyridin-4-yl) analogs, directly impacting metal-coordination geometry and biochemical target engagement [2]. Generic substitution with aromatic triazine-diones (e.g., CAS 116670-76-9) or regioisomers (e.g., CAS 61453-06-3) without evaluating these structural determinants risks irreproducible biological activity, altered physicochemical properties, and compromised intellectual property positioning.

Differentiated Evidence for Procurement Decisions


Saturated vs. Aromatic Core Conformational Divergence

The target compound possesses a saturated hexahydrotriazine ring (sp³-hybridized ring atoms), whereas its closest aromatic analog, 6-(pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 116670-76-9), contains a planar, sp²-hybridized aromatic ring. The saturated core introduces a stereogenic center at C-6 and enables non-planar conformations that alter the spatial presentation of the hydrogen-bond donor (N–H) and acceptor (C=O) groups relative to the aromatic comparator [1]. The molecular formula (C8H8N4O2 vs. C8H6N4O2 for the aromatic analog) reflects two additional hydrogen atoms, increasing hydrogen-bond donor count and reducing aromatic stacking potential .

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

Regioisomeric Pyridyl Substitution and Chelation Geometry

The pyridin-2-yl group at C-6 of the triazinane ring creates an N,N'-bidentate chelation pocket involving the pyridine nitrogen and the adjacent triazinane ring nitrogen. This motif has been structurally characterized in the closely related 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine ligand system, where the chelate bite angle produces a dihedral angle of 74.75(5)° between the two chelating ligands in bis(azido)bis[6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine]manganese(II) [1]. In contrast, the 3-pyridyl (CAS 61453-06-3) and 4-pyridyl (CAS 61453-05-2) regioisomers cannot form this specific five-membered chelate ring due to the meta or para disposition of the pyridyl nitrogen relative to the triazine ring .

Coordination Chemistry Metallotecton Design Ligand Engineering

DAAO Pharmacophore and Metabolic Stability Advantage

Although no direct DAAO inhibition data have been reported for 6-pyridin-2-yl-1,3,5-triazinane-2,4-dione specifically, the structurally related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore demonstrates a key differentiation: metabolic resistance to O-glucuronidation, unlike other DAAO inhibitor chemotypes such as 3-hydroxy-2(1H)-pyridinones [1]. Within the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series, optimized compounds achieved IC50 values in the double-digit nanomolar range against human DAAO, with compound 11h demonstrating oral bioavailability in mice and the ability to elevate plasma D-serine levels upon co-administration [1]. The 1,3,5-triazinane scaffold of the target compound is anticipated to share this metabolic stability advantage due to the absence of the phenolic –OH group that undergoes glucuronidation in competitor scaffolds.

D-Amino Acid Oxidase Inhibition Metabolic Stability CNS Drug Discovery

Pyridinyltriazine Kinase Inhibition Against Gatekeeper Mutants

Pyridinyltriazine derivatives have been validated as potent pan-FGFR inhibitors with activity against clinically relevant gatekeeper mutations. In a head-to-head study, the pyridinyltriazine derivative 17a demonstrated superior kinase-inhibitory and cellular activities compared to the approved FGFR inhibitor infigratinib, particularly against the V555M-FGFR3 gatekeeper mutant [1]. Compound 17a was 5-fold more potent in inducing apoptosis in FGFR-mutant cancer cells and suppressed cell migration 4.4- to 9-fold more effectively than infigratinib. In a TEL-V555M-FGFR3 Ba/F3 xenograft mouse model, 17a exhibited greater in vivo efficacy than infigratinib [1]. Although the specific target compound (6-pyridin-2-yl-1,3,5-triazinane-2,4-dione) was not directly tested in this study, the pyridinyltriazine scaffold class has been established as a privileged chemotype for overcoming gatekeeper-mediated resistance.

Kinase Inhibition FGFR Drug Resistance Cancer Therapeutics

Antimicrobial N-Halamine Precursor for Biocidal Materials

The saturated 1,3,5-triazinane-2,4-dione scaffold has been explicitly utilized as a precursor for N-halamine biocidal silanes. The structurally analogous compound 6-phenyl-1,3,5-triazinane-2,4-dione was employed to synthesize 6-phenyl-3-(3'-triethoxysilylpropyl)-1,3,5-triazinane-2,4-dione, which upon coating onto cotton fabrics exhibited great stability and rechargeability following UV and ambient light exposure [1]. The imide N–H of the triazinane-dione, being more acidic than the amide N–H groups, serves as the preferred site for N-halamine formation, enabling controlled chlorine loading and sustained antimicrobial activity [1]. The aromatic 1,3,5-triazine-2,4(1H,3H)-dione analogs lack the imide N–H site due to tautomeric differences, making them unsuitable for this specific N-halamine functionalization pathway.

Antimicrobial Materials N-Halamine Chemistry Surface Coatings

Commercial Availability and Purity Benchmarking

6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione is commercially stocked by multiple vendors with declared purity specifications. The aromatic analog 6-(pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 116670-76-9) is offered at 98% purity with batch-specific quality control documentation (NMR, HPLC, GC) from suppliers such as Bidepharm . The saturated target compound (no CAS assigned) is available from smolecule.com (Catalog No. S12575530) with molecular weight 192.17 g/mol . In contrast, the 3-pyridyl regioisomer (CAS 61453-06-3) and 4-pyridyl regioisomer (CAS 61453-05-2) are also commercially available but with variable purity specifications (typically 97%) from different vendors. This diversity of commercially available analogs necessitates careful specification of the exact isomer and saturation state during procurement to avoid supply errors.

Chemical Procurement Quality Control Supply Chain

Optimal Use Cases


DAAO Inhibitor Scaffold-Hopping to Avoid Glucuronidation

For medicinal chemistry teams developing DAAO inhibitors for CNS indications, the triazine-dione chemotype offers documented metabolic resistance to O-glucuronidation, a major clearance pathway for competing 3-hydroxy-2(1H)-pyridinone scaffolds [1]. Procuring 6-pyridin-2-yl-1,3,5-triazinane-2,4-dione provides a saturated scaffold entry point for structure-activity relationship (SAR) exploration that is structurally distinct from the more widely explored 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series, potentially yielding novel intellectual property.

N,N'-Bidentate Chelating Ligands for Metallosupramolecular Assemblies

The 2-pyridyl substitution pattern is essential for creating a five-membered N,N'-chelate ring, as structurally validated in crystallographic studies of the related 2,4-diamine ligand system (chelate dihedral angle 74.75°) [1]. Researchers designing metallotectons for self-assembled hydrogen-bonded networks or metal-organic frameworks should prioritize the 2-pyridyl isomer over the 3- or 4-pyridyl regioisomers, which cannot form the analogous chelate and will produce different coordination architectures [2].

Kinase Inhibitor Lead Generation for FGFR-Driven Cancers

The pyridinyltriazine scaffold class has demonstrated the ability to overcome infigratinib resistance in FGFR gatekeeper mutants (V555M-FGFR3), with lead compound 17a achieving ~5-fold higher apoptosis induction and 4.4–9-fold greater migration inhibition than infigratinib [1]. The target compound can serve as a core intermediate for constructing focused libraries of pyridinyltriazine-based kinase inhibitors, leveraging the scaffold's documented advantage against drug-resistant mutations.

Antimicrobial Surface Coatings via N-Halamine Functionalization

The saturated triazinane-dione ring contains an imide N–H that is more acidic than the amide N–H groups, enabling selective N-halamine formation for rechargeable antimicrobial coatings [1]. Unlike aromatic triazine-dione analogs which tautomerize to forms lacking this reactive imide site, the saturated scaffold provides a unique chemical handle for covalent attachment of biocidal chlorine. The pyridin-2-yl group may further enhance antimicrobial activity through metal-chelation mechanisms.

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